molecular formula C8H7BO3 B1272953 Benzofuran-2-boronic acid CAS No. 98437-24-2

Benzofuran-2-boronic acid

Cat. No. B1272953
CAS RN: 98437-24-2
M. Wt: 161.95 g/mol
InChI Key: PKRRNTJIHGOMRC-UHFFFAOYSA-N
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Description

Benzofuran-2-boronic acid, also known as 2-Benzofuranylboronic acid or Benzofuran-2-ylboronic acid, is a chemical compound with the empirical formula C8H7BO3 . It is used as a reagent in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes .


Synthesis Analysis

A palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2 (3H)-ones from 2-hydroxybenzyl alcohols has been developed .


Molecular Structure Analysis

The molecular weight of Benzofuran-2-boronic acid is 161.95 . The SMILES string representation is OB(O)c1cc2ccccc2o1 .


Chemical Reactions Analysis

While specific chemical reactions involving Benzofuran-2-boronic acid are not detailed in the search results, boronic acids in general are known to interact with diols and strong Lewis bases .


Physical And Chemical Properties Analysis

Benzofuran-2-boronic acid is a white to light yellow crystal powder . Its melting point is 114-116 °C .

Scientific Research Applications

    Pharmaceutical Research

    • Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
    • These compounds have been widely used in antiarrhythmic, dermatological and anticancer therapy .

    Chemical Synthesis

    • Benzofuran-2-boronic Acid is a reagent used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes .
    • Novel methods for constructing benzofuran rings have been discovered in recent years .
    • A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

    Sensing Applications

    • Boronic acids, including Benzofuran-2-boronic acid, are increasingly utilized in diverse areas of research .
    • They interact with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .

    Natural Drug Lead Compounds

    • Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
    • For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

    Catalysts

    • Borinic Acid Derivatives, including Benzofuran-2-boronic acid, have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening .
    • They are also used as building blocks in double Suzuki coupling .

    Fluorescent Emitters

    • Borinic Acid Derivatives are used as fluorescent emitters . This application is particularly useful in the field of materials science, where these compounds can be used in the development of new materials with unique optical properties.

    Natural Products Synthesis

    • Research on natural products containing benzofuran has remarkably increased during the past few decades .
    • Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .
    • Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

    Medicinal Chemistry

    • A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .
    • Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
    • The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

    Treatment of Psoriasis and Other Dermal Diseases

    • The Benzofuran containing structures have been found among naturally occurring furocoumarins, such as psoralen and methoxalen isolated from the seed of Ammi majus L. and used for the treatment of psoriasis and other dermal diseases .
    • The (Benzofuran-2-yl) carbinols exhibit various biological activities .

Safety And Hazards

Benzofuran-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Benzofuran compounds, including Benzofuran-2-boronic acid, have attracted attention due to their biological activities and potential applications as drugs . They are being explored for their antimicrobial properties and are considered potential natural drug lead compounds .

properties

IUPAC Name

1-benzofuran-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRNTJIHGOMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2O1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379937
Record name Benzofuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-boronic acid

CAS RN

98437-24-2
Record name Benzofuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
A Higashi, N Kishikawa, K Ohyama, N Kuroda - Tetrahedron Letters, 2017 - Elsevier
… Herein, we utilized benzofuran-2-boronic acid as a new fluorescent sensor for the selective … of benzofuran-2-boronic acid. Therefore, we concluded that benzofuran-2-boronic acid …
Number of citations: 28 www.sciencedirect.com
A Tange, A Higashi, N Kishikawa, N Kuroda - Analytical Sciences, 2021 - jstage.jst.go.jp
… benzofuran-2boronic acid could be used as a fluorescent sensor to detect palladium.Although benzofuran-2-boronic acid … of weakly fluorescent benzofuran-2-boronic acid to a highly …
Number of citations: 1 www.jstage.jst.go.jp
L Qin, DD Vo, A Nakhai, CD Andersson… - ACS Combinatorial …, 2017 - ACS Publications
… These were then transformed into benzofuran-2-boronic acid derivatives 3{1–3} in excellent yields (88–98%) using trimethyl borate and lithium diisopropylamide (LDA) at −78 C for 15 …
Number of citations: 34 pubs.acs.org
Ö GÜNGÖR - Cumhuriyet Science Journal, 2021 - dergipark.org.tr
… In this study, poly(benzofuran-2-boronic acid film modified Pt electrode was used for SBS … With this poly(benzofuran-2-boronic acid film coated on the electrode surface, the electrode …
Number of citations: 5 dergipark.org.tr
M Tokugawa, K Kaneko, M Saito, T Kanamori… - Chemistry …, 2015 - journal.csj.jp
… of 6a and benzofuran-2-boronic acid yielded the desired 1a … coupling of 6b and benzofuran-2-boronic acid yielded 7 in 35… –Miyaura coupling between benzofuran-2-boronic acid …
Number of citations: 6 www.journal.csj.jp
X Cao, D Qiu, R Zhang, Z Li, X Xu - Chinese Chemical Letters, 2023 - Elsevier
… reacted with 2-thiopheneboronic acid or benzofuran-2-boronic acid to obtain product in one pot. … Compound 15 was prepared from benzofuran-2-boronic acid and 2-thiophenesulfonyl …
Number of citations: 6 www.sciencedirect.com
S Ali, S Joshi, J Agarwal - Open J Anal Bioanal Chem, 2022 - peertechzpublications.org
… Upon addition of Pd2+ to commercially available benzofuran-2-boronic acid, it got converted into a highly fluorescent benzofuran dimer (7) under basic conditions, thus acting as a …
Number of citations: 0 www.peertechzpublications.org
M Tokugawa, Y Masaki, JC Canggadibrata… - Chemical …, 2016 - pubs.rsc.org
… The subsequent Suzuki–Miyaura coupling with benzofuran-2-boronic acid gave 5 in 70% yield. Deprotection of compound 5 by ammonium hydroxide afforded corresponding 7-(…
Number of citations: 34 pubs.rsc.org
S Jakkampudi, M Abe, N Komori, R Takagi… - ACS …, 2016 - ACS Publications
… For example, in this study, bromide 1a was treated with benzofuran-2-boronic acid or 4-(dimethylamino)phenylboronic acid in the presence of Pd(PPh 3 ) 4 and K 2 CO 3 to afford EGTA …
Number of citations: 28 pubs.acs.org
AS Prashad, D Wang, J Subrath, B Wu, M Lin… - Bioorganic & medicinal …, 2009 - Elsevier
… Thus advanced intermediate 2 was subjected to typical Suzuki protocol using benzofuran-2-boronic acid and benzothiophene-2-boronic acid to prepare compounds 3a and 4a, …
Number of citations: 20 www.sciencedirect.com

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